molecular formula C18H21ClN4O B7130426 (2-Amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone

(2-Amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone

Cat. No.: B7130426
M. Wt: 344.8 g/mol
InChI Key: LSRVZDBRQWXJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with an amino group and a chlorine atom, as well as a diazepane ring with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-amino-4-pyridine, followed by the introduction of the diazepane ring through nucleophilic substitution reactions. The benzyl group can be introduced via benzylation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated products.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dechlorinated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The amino and chlorine substituents on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The diazepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyridine: A simpler analog lacking the diazepane and benzyl groups.

    4-Benzyl-1,4-diazepane: A compound with a similar diazepane structure but without the pyridine ring.

Uniqueness

(2-Amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone is unique due to its combination of a substituted pyridine ring and a diazepane ring with a benzyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-amino-6-chloropyridin-4-yl)-(4-benzyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-16-11-15(12-17(20)21-16)18(24)23-8-4-7-22(9-10-23)13-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRVZDBRQWXJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=NC(=C2)Cl)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.